molecular formula C6H6O2S B156793 2-Thiopheneacetic acid CAS No. 1918-77-0

2-Thiopheneacetic acid

Cat. No.: B156793
CAS No.: 1918-77-0
M. Wt: 142.18 g/mol
InChI Key: SMJRBWINMFUUDS-UHFFFAOYSA-N
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Description

2-Thiopheneacetic acid is an organosulfur compound with the molecular formula C₆H₆O₂S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is known for its applications in various fields, including pharmaceuticals, materials science, and organic synthesis .

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One method involves the Friedel-Crafts alkylation of thiophene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation of 2-Thiopheneethanol: Another method involves the oxidation of 2-thiopheneethanol using an oxidizing agent such as oxygen in the presence of a catalyst like bentonite and a co-catalyst such as triethylamine.

Industrial Production Methods: The industrial production of this compound often involves the use of readily available and cost-effective raw materials. The process typically includes steps such as alkylation, hydrolysis, and purification to obtain high yields of the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol, 2-thiopheneethanol, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus pentachloride.

Major Products Formed:

    Oxidation: Oxidized derivatives such as thiophene-2-carboxylic acid.

    Reduction: 2-Thiopheneethanol.

    Substitution: 2-Thiopheneacetyl chloride.

Comparison with Similar Compounds

Properties

IUPAC Name

2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJRBWINMFUUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062059
Record name 2-Thiopheneacetic acid
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Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1918-77-0, 69492-74-6
Record name 2-Thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1918-77-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thienylacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiopheneacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiopheneacetic acid
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Record name 2-Thiopheneacetic acid
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Record name 2-thienylacetic acid
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Record name 2-THIOPHENEACETIC ACID
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Synthesis routes and methods I

Procedure details

Red phosphorous (180 mg) and iodine (60 mg) were added to acetic acid (2.85 ml), and the mixture was stirred for 30 min. A solution of water (60 mg) and α-methoxy-2-thiopheneacetic acid (860 mg, 5 mmol) in acetic acid (1.5 ml) was added to this mixture and the resulting mixture was heated under reflux for 2 hr. with vigorous stirring. After cooling to room temperature, water and ethyl acetate were added thereto. After filtering off the precipitate by the use of celite, the organic layer was separated. It was washed with saturated aqueous solution of sodium chloride and dried with anhydrous magnesium sulfate. After filtration, the solution was concentrated under a reduced pressure, and the crystals which remained were recrystallized from ethyl acetate:n-hexane to give 2-thiopheneacetic acid (610 mg) melting at 62° C. (Literature value: 62°-65° C.).
[Compound]
Name
Red phosphorous
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
2.85 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
860 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
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Quantity
0 (± 1) mol
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

α-Phenylthio-2-thiopheneacetic acid (890 mg, 3.56 mmol) was dissolved in acetic acid (6 ml), then zinc dust (350 mg, 5.4 mmol) was added and the mixture was heated under reflux with vigorous stirring. After 30 min., zinc dust (350 mg, 5.4 mmol) was added again, and the mixture was heated under reflux for another 4 hr. with stirring, then cooled to room temperature, and most of the solvent was removed by distillation. Water and ethyl acetate were added and the precipitate was filtered off by the use of celite, and the layers of the filtrate were separated. The organic layer was washed with an aqueous solution of sodium chloride and dried with anhydrous magnesium sulfate. After filtration, the solution was concentrated under a reduced pressure and the crystals thus obtained were further recrystallized from ethyl acetate: n-hexane to give 2-thiopheneacetic acid (430 mg) melting at 62° C. (literature value: 62°-65° C.).
Name
α-Phenylthio-2-thiopheneacetic acid
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mg
Type
catalyst
Reaction Step Two
Name
Quantity
350 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Aqueous solution of sodium hydroxide 8.8 g (0.22 mol) in water of 15 ml was added drop by drop to mixture of 2-mercapto furan 20.0 g (0.20 mol), chloroacetic acid 27.0 g (0.22 mol) and ethanol 300 ml with stirring at room temperature. After 20 minutes of stirring it was heated to 50° C., and further aqueous solution of sodium hydroxide 8.8 g (0.22 mol) in 15 ml of water was added slowly drop by drop. After stirring for 3 hours at 50° C., it was cooled to room temperature, and water was added till reaction liquid became uniform. Hydrochloric acid was added for neutralization. Prepared crystal was collected by filtration and 23.5 g (0.148 mol) of 2-carboxymethylthiofuran was obtained by recrystallization in methanol. Synthesis of yield 74%.
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solvent
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8.8 g
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20 g
Type
reactant
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27 g
Type
reactant
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300 mL
Type
solvent
Reaction Step Three
Quantity
8.8 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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Type
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Reaction Step Six

Synthesis routes and methods IV

Procedure details

A solution of 15 mM of 7 ACA and 400 mM of thienylactic acid in 50% dioxane/50% acetate 50 mM is prepared at a ph 6. The column is thermostatized at 25° C., the flow and volume of the derivative are the same as in example 1. The moveable phase that we use for HPLC is 30% methanol/70% phosphate, 0.067M at a pH of 4.7, the rest of the conditions are maintained like those in example 1. After attaining the balance, the degree of conversion of 7-ACA into cephalothin is above 95%.
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Synthesis routes and methods V

Procedure details

3-thienylacetic acid; 1- or 2-furylacetic acid; 2-, 3- or 4-pyridylacetic acid; 2-mercaptomethylnicotinic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1- or 2-furylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3- or 4-pyridylacetic acid
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Name
2-mercaptomethylnicotinic acid
Quantity
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiopheneacetic acid
Reactant of Route 2
2-Thiopheneacetic acid
Reactant of Route 3
Reactant of Route 3
2-Thiopheneacetic acid
Reactant of Route 4
Reactant of Route 4
2-Thiopheneacetic acid
Reactant of Route 5
2-Thiopheneacetic acid
Reactant of Route 6
2-Thiopheneacetic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Thiopheneacetic acid?

A1: The molecular formula of this compound is C6H6O2S, and its molecular weight is 142.18 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques provide information about the functional groups, structure, and purity of the compound. [, , , , , , ]

Q3: What is the melting point of this compound?

A3: The melting point of this compound was determined to be 335.745 K (62.595 °C) through adiabatic calorimetry. []

Q4: How does this compound perform as an adsorbate on various resins?

A4: Studies have investigated the adsorption thermodynamics and kinetics of this compound on resins like XAD-4, NDA-100, and ND-90. Results indicate Langmuir monolayer adsorption on XAD-4 and a combination of monolayer adsorption, capillary condensation, and micropore volume filling on NDA-100 and ND-90. [, ]

Q5: Can this compound be used in the fabrication of electrically conductive scaffolds?

A5: Yes, research has shown the successful fabrication of electrically conductive scaffolds utilizing a thiophene-functionalized hyperbranched aliphatic polyester derived from this compound, along with polythiophene and poly(ε-caprolactone). This innovative scaffold holds promise for tissue engineering applications. []

Q6: What are some applications of this compound in organic synthesis?

A6: this compound is a valuable building block in organic synthesis. It can be used to synthesize various derivatives, including thioureides, amides, and esters, which exhibit diverse biological activities. [, , , ]

Q7: Does this compound play a role in the synthesis of nanoparticles?

A7: Yes, this compound has been employed in the synthesis of gold nanorosettes. It acts as a reducing agent for gold ions and simultaneously polymerizes into polythiophene derivatives, which guide the formation of the rosette-like nanostructures. These nanostructures exhibit potential as SERS-active substrates. []

Q8: Have there been any computational studies on the hydrogen bonding properties of this compound?

A8: Yes, theoretical models have been developed to understand the hydrogen bond infrared spectra in this compound crystals. These models consider factors like Fermi resonance, Davydov coupling effects, and isotopic substitution to accurately reproduce and predict spectral features. [, ]

Q9: How does the presence of the thiophene ring in this compound impact its properties compared to similar aliphatic carboxylic acids?

A9: The thiophene ring introduces unique electronic properties to this compound compared to aliphatic analogs. It can influence acidity, reactivity, and interactions with other molecules. [, , ]

Q10: Are there any known challenges or considerations regarding the stability or formulation of this compound?

A10: While specific stability and formulation challenges are not extensively detailed in the provided research, it's important to consider potential issues like oxidation sensitivity, particularly for the sulfur atom in the thiophene ring. Formulation strategies may involve using antioxidants or appropriate packaging to mitigate such concerns. [, , ]

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